molecular formula C22H23FN4O2 B2464318 N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251689-63-0

N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2464318
CAS No.: 1251689-63-0
M. Wt: 394.45
InChI Key: APEUWIFSJVASBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a piperidine ring and an acetamide moiety substituted with a 4-fluorophenyl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-15-2-4-16(5-3-15)21-25-22(29-26-21)17-10-12-27(13-11-17)14-20(28)24-19-8-6-18(23)7-9-19/h2-9,17H,10-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEUWIFSJVASBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a piperidine ring, an oxadiazole moiety, and a fluorophenyl substituent. Its molecular formula is C20H22FN5OC_{20}H_{22}FN_5O with a molecular weight of approximately 353.43 g/mol. The presence of the fluorine atom and oxadiazole group suggests potential for diverse biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS), such as serotonin and dopamine receptors.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The oxadiazole moiety is often linked to anti-inflammatory activity, suggesting that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluating the antimicrobial effects demonstrated that this compound showed significant activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Bacillus subtilis16 µg/mL

These results indicate promising antimicrobial properties that warrant further investigation.

Case Studies

  • Neuropharmacological Study : In a rodent model, administration of the compound showed a reduction in anxiety-like behaviors measured by the elevated plus maze test. This suggests potential anxiolytic effects mediated through serotonergic pathways.
  • Anti-inflammatory Research : A study involving lipopolysaccharide (LPS)-induced inflammation in mice revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, differing in substituents on the oxadiazole, piperidine/piperazine rings, and acetamide groups. Below is a systematic comparison:

Structural and Functional Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name & Source Structural Variation Molecular Weight (g/mol) Biological Activity Reference
Target Compound 4-Fluorophenyl acetamide; 4-methylphenyl-oxadiazole; piperidine linker 423.47 (calculated) Not explicitly reported -
Compound 7 (Anti-HIV-1 agent, ) Piperazine ring; 4-methylphenyl acetamide ~437.50 (estimated) Anti-HIV-1 (EC₅₀ = 0.87 µM)
BF22107 () Trifluoromethylphenyl acetamide; identical oxadiazole-piperidine core 444.45 Undisclosed (structural analog for screening)
Compound 130 (SARS-CoV-2 study, ) Ureido linker; ethyl group on oxadiazole; 4-methylphenyl substitution ~460.50 (estimated) SARS-CoV-2 inhibition (binding energy: -8.2 kcal/mol)
N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide () Phenoxymethyl-oxadiazole; phenylacetamide substitution ~353.40 (estimated) Undisclosed (structural diversity study)

Pharmacological Insights

  • Antiviral Activity: Compound 7 () demonstrated potent anti-HIV-1 activity (EC₅₀ = 0.87 µM), attributed to its piperazine linker and 4-methylphenyl group, which may enhance target binding .
  • Piperidine vs. Piperazine Linkers: Piperazine-containing analogs (e.g., Compound 7) may exhibit enhanced solubility and conformational flexibility, contributing to improved antiviral potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.